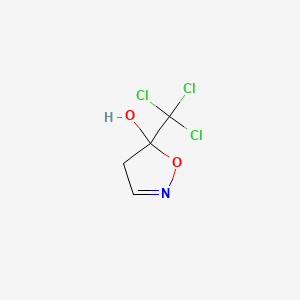

5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

Description

5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol (CAS: 34648-11-8) is a heterocyclic compound with the molecular formula C₄H₄NO₂Cl₃ and a molecular weight of 204.44 g/mol. Structurally, it features a dihydroisoxazole ring substituted at the 5-position with a hydroxyl group and a trichloromethyl (CCl₃) moiety.

Key physicochemical properties include its solid-state stability and moderate polarity, inferred from its synthesis and purification protocols (e.g., recrystallization from ethanol or DMF/EtOH mixtures). While specific data on melting/boiling points are unavailable in the provided evidence, its structural analogs suggest solubility in polar aprotic solvents like DMF or chloroform .

Properties

IUPAC Name |

5-(trichloromethyl)-4H-1,2-oxazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl3NO2/c5-4(6,7)3(9)1-2-8-10-3/h2,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZMBXBPSPAPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NOC1(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381963 | |

| Record name | 5-(trichloromethyl)-4H-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34648-11-8 | |

| Record name | 5-(trichloromethyl)-4H-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trichloromethyl-4,5-dihydro-5-isoxazolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acetal Acylation Methodology

- Starting materials: Alkyl methyl ketones or aldehydes are converted into dimethoxy acetals using trimethyl orthoformate under acid catalysis (e.g., p-toluenesulfonic acid).

- Acylation: The dimethoxy acetals are reacted with trichloroacetyl chloride in the presence of pyridine and chloroform at low temperatures (-5 to 10 °C).

- Outcome: This reaction produces 1,1,1-trichloro-4-methoxy-3-alken-2-ones as kinetic enol ethers, which are key intermediates for further cyclization.

This method allows the regioselective introduction of the trichloromethyl group and is effective for a wide variety of substrates, including those with acid-sensitive functional groups (Table 1).

| Step | Reagents & Conditions | Product Type | Yield & Notes |

|---|---|---|---|

| 1 | Ketone + trimethyl orthoformate, p-TsOH catalyst | Dimethoxy acetal | 8-24 h reaction, neutralized with K2CO3 |

| 2 | Acetal + trichloroacetyl chloride, pyridine, CHCl3, 0 °C | 1,1,1-Trichloro-4-methoxy-3-alken-2-one | 8-12 h, yields ~88-90%, reddish oils |

Table 1: Representative acetal acylation conditions and yields for trichloromethylated enones.

Hydrolysis to Trihalomethyl-β-diketones

- The 1,1,1-trichloro-4-methoxy-3-alken-2-ones can be hydrolyzed under acidic conditions (1-3 M H2SO4, 25-100 °C) to yield the corresponding trichloromethyl-β-diketones.

- Hydrolysis efficiency depends on the substrate; small alkyl chains hydrolyze well, while fatty chain derivatives show poor solubility and incomplete conversion.

- Care must be taken with acid-sensitive groups to avoid polymerization or degradation.

Cyclocondensation with Hydroxylamine Hydrochloride

Reaction Conditions

- The cyclocondensation is performed by reacting the trichloromethyl-1,3-dielectrophilic precursors (either the 4-methoxy-3-alken-2-ones or β-diketones) with hydroxylamine hydrochloride.

- Solvents used include water, methanol, and ethanol.

- The reaction proceeds under neutral to slightly acidic/basic conditions (pH 1-8), often at 50 °C for 4-8 hours.

- Base (e.g., NaOH) may be added to adjust pH but must be avoided with β-diketones to prevent haloform reaction.

Product Formation

- The reaction yields 5-hydroxy-5-trichloromethyl-4,5-dihydroisoxazoles as crystalline solids in high yields (85-90%).

- The hydroxyl group at C-5 and the trichloromethyl substituent are introduced regioselectively.

- The reaction can be performed in a one-pot manner without isolating intermediates.

Aromatization to 5-Trichloromethylisoxazoles

- The this compound derivatives can be dehydrated using concentrated sulfuric acid at room temperature.

- This dehydration is a second-order elimination reaction (E2-like), leading to the aromatic 5-trichloromethylisoxazole.

- Typical yields are excellent (>90%).

- Aromatization is sensitive to reaction time and conditions; overreaction can lead to side products such as isoxazole-5-carboxylic acid.

Representative Data and Characterization

| Compound Type | Key Spectroscopic Features | Notes |

|---|---|---|

| 1,1,1-Trichloro-4-methoxy-3-alken-2-one | ^1H NMR: vinylic H at δ 5.9-6.0 ppm; methoxy at δ 3.8-4.0 ppm | Characteristic enone signals; precursor stage |

| This compound | ^1H NMR: diastereotopic H-4 doublets at δ 3.2 and 3.6 ppm; hydroxyl proton often broad | Isolated as crystalline solid; AB system for H-4 |

| 5-Trichloromethylisoxazole (aromatized) | ^1H NMR: singlet at δ ~6.47 ppm (C-4 proton); ^13C NMR: C-3, C-4, C-5 carbons at δ 164, 103, 168 ppm | Aromatic isoxazole ring confirmed |

Summary of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Formation of dimethoxy acetal from ketone/aldehyde | Trimethyl orthoformate, acid catalyst (p-TsOH) | Dimethoxy acetal intermediate |

| 2 | Acylation of acetal with trichloroacetyl chloride | Trichloroacetyl chloride, pyridine, CHCl3, 0 °C | 1,1,1-Trichloro-4-methoxy-3-alken-2-one |

| 3 | Hydrolysis of enone to β-diketone (optional) | H2SO4 aqueous solution, 25-100 °C | Trihalomethyl-β-diketone |

| 4 | Cyclocondensation with hydroxylamine hydrochloride | Hydroxylamine hydrochloride, EtOH/H2O, 50 °C | This compound |

| 5 | Dehydration/aromatization to isoxazole | Concentrated H2SO4, room temperature | 5-Trichloromethylisoxazole |

Chemical Reactions Analysis

Halogenation and Functionalization

The trichloromethyl group enables halogen exchange reactions under specific conditions. Patent data ( ) demonstrates its use as a precursor for synthesizing 5,5-disubstituted 4,5-dihydroisoxazole-3-thiocarboxamidine salts via halogenation followed by thiourea substitution:

This two-step process highlights the compound’s role as an intermediate in agrochemical synthesis.

Cycloaddition Reactivity

The dihydroisoxazole core participates in 1,3-dipolar cycloadditions. Studies ( ) reveal that nitrile oxides react with enol ethers or alkenes to form fused isoxazoline derivatives:

Example Reaction:

Key observations:

-

Steric Effects : The trichloromethyl group slows reaction kinetics but enhances regioselectivity .

-

Stereochemical Outcomes : Reactions produce diastereomeric mixtures due to hindered rotation at the 4-position .

Acid-Catalyzed Ring-Opening

Under acidic conditions, the dihydroisoxazole ring undergoes cleavage. Experimental data ( ) shows:

| Acid | Conditions | Product |

|---|---|---|

| Trifluoroacetic acid (TFA) | 0°C, 2h | β-Ketoamide derivatives (yield: 60–75%) |

Mechanistically, protonation of the hydroxyl group triggers ring-opening, followed by nucleophilic attack at the electrophilic carbon.

Nucleophilic Substitution

The hydroxyl group at the 5-position undergoes nucleophilic substitution with acylating agents. Acylation studies ( ) demonstrate:

Reaction:

-

Yield : 65–80%

-

Limitations : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric hindrance .

Oxidation Reactions

The trichloromethyl group stabilizes adjacent radicals, enabling selective oxidations. Patent data ( ) identifies:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ | 50°C, 6h | Sulfone derivatives (yield: 55–70%) |

Comparative Reactivity

The trichloromethyl group differentiates this compound from analogs:

Scientific Research Applications

5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in radical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme inhibition or activation, and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related dihydroisoxazole derivatives, highlighting substituent variations and their implications:

Structural and Electronic Comparisons

- Trichloromethyl vs. Trifluoromethyl :

The replacement of CCl₃ with CF₃ (as in ) reduces molecular weight (204.44 → 157.08 g/mol) and alters electronic properties. The CF₃ group is less electron-withdrawing than CCl₃ but increases lipophilicity, making it favorable for drug penetration . - Aryl Substituents : Derivatives with 2,4-dichlorophenyl or nitrophenyl groups (e.g., ) exhibit enhanced π-π stacking interactions, improving binding to biological targets like bacterial enzymes .

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol, and how can reaction yields be optimized using statistical experimental design?

- Methodology : The compound is typically synthesized via cyclization reactions involving hydroxylamine derivatives and trichloroacetone precursors. For optimization, employ a Design of Experiments (DoE) approach, such as factorial design, to systematically vary parameters (e.g., temperature, stoichiometry, catalyst loading). Statistical analysis of variance (ANOVA) can identify critical factors affecting yield. For example, a 2^3 factorial design reduces the number of experiments while capturing interactions between variables like reaction time and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the presence of the dihydroisoxazole ring and trichloromethyl group. Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹). Elemental analysis validates purity by matching calculated and observed C/H/N/Cl percentages. For ambiguous signals, compare with literature data for analogous isoxazole derivatives to resolve overlaps (e.g., diastereotopic protons in the dihydro ring) .

Q. What are the critical parameters to control during the purification of this compound?

- Methodology : Recrystallization in a DMF–EtOH (1:1) mixture effectively removes unreacted starting materials and byproducts. Monitor solvent polarity to prevent premature crystallization. Column chromatography with silica gel (hexane:ethyl acetate gradient) separates isomers or halogenated impurities. Purity is confirmed via thin-layer chromatography (TLC) with Rf values compared to standards .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

- Methodology : Combine density functional theory (DFT) calculations with experimental kinetics to model reaction pathways. For example, simulate the compound’s electrophilic behavior in nucleophilic substitution reactions using software like Gaussian or ORCA. Validate predictions by comparing computed activation energies with experimental Arrhenius plots. Integrate cheminformatics tools to predict regioselectivity in ring-opening reactions .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for isoxazole derivatives?

- Methodology : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. Use deuterated solvents (e.g., CDCl₃) to minimize solvent effects. Cross-reference with synthetic intermediates: for example, compare the ¹³C NMR of the trichloromethyl group (~100–110 ppm) with structurally similar compounds. If discrepancies persist, replicate the synthesis under controlled conditions to isolate variables like pH or temperature .

Q. How can structure-activity relationship (SAR) studies explore the bioactivity of this compound derivatives?

- Methodology : Synthesize analogs by modifying the trichloromethyl group (e.g., replacing Cl with F or CF₃) and test antimicrobial activity via minimum inhibitory concentration (MIC) assays. Use molecular docking to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Analyze SAR trends with multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. What experimental and computational approaches identify degradation pathways of this compound under environmental conditions?

- Methodology : Expose the compound to UV light or aqueous solutions at varying pH levels. Analyze degradation products via LC-MS/MS and compare with fragmentation patterns predicted by computational tools (e.g., Mass Frontier). Use kinetic modeling to estimate half-lives and propose mechanisms (e.g., hydrolysis of the isoxazole ring under acidic conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.